molecular formula C11H14BrNO2 B1397162 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide CAS No. 259099-03-1

3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide

Cat. No. B1397162
M. Wt: 272.14 g/mol
InChI Key: CMSYMOACHSDARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989475B2

Procedure details

To a solution of 25.02 g 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide from Step A above in 500 mL anhydrous ether cooled in an ice bath was added 115 mL 2 M cyclohexylmagnesium bromide in ether over 30 minutes. The cooling bath was removed after finishing addition. After 75 minutes, an additional 30 mL 2 M cyclohexylmagnesium bromide in ether was added. The reaction mixture was stirred for 40 minutes and poured into a mixture containing 500 mL ether, 500 mL cold water, 200 mL saturated brine, and 175 mL 2 N HCl. The layers were separated. The aqueous layer was extracted with 4×75 mL ether. The combined ether solution was washed with 200 mL 1:1 5% NaHCO3 and saturated brine followed by 200 mL saturated brine, dried over anhydrous Na2SO4, and evaporated to give a crude product. It was purified on silica gel using 20˜100% EtOAc in hexanes and re-purified using 5˜10% EtOAc in hexanes to give the title compound as yellow oil. 1H NMR (CDCl3, 500 MHz) δ 7.39˜7.42 (m, 2H), 7.06˜7.09 (m, 2H), 2.84˜2.87 (m, 2H), 2.74˜2.78 (m, 2H), 2.32 (tt, J=3.3 & 11.3 Hz, 1H), 1.76˜1.84 (m, 4H), 1.65˜1.70 (m, 1H), 1.15˜1.36 (m, 5H).
Quantity
25.02 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10](N(OC)C)=[O:11])=[CH:4][CH:3]=1.[CH:16]1([Mg]Br)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CCOCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25.02 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCC(=O)N(C)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
C1(CCCCC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
addition
ADDITION
Type
ADDITION
Details
an additional 30 mL 2 M cyclohexylmagnesium bromide in ether was added
ADDITION
Type
ADDITION
Details
poured into a mixture
ADDITION
Type
ADDITION
Details
containing 500 mL ether, 500 mL cold water, 200 mL saturated brine, and 175 mL 2 N HCl
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 4×75 mL ether
WASH
Type
WASH
Details
The combined ether solution was washed with 200 mL 1:1 5% NaHCO3 and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
It was purified on silica gel using 20˜100% EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
re-purified

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCC(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.